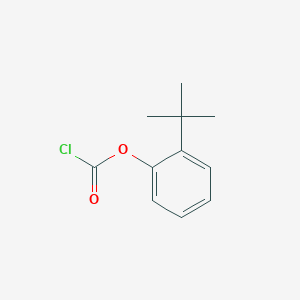
2-(tert-Butyl)phenyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)phenyl carbonochloridate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of phenyl carbonochloridate, where a tert-butyl group is attached to the phenyl ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(tert-Butyl)phenyl carbonochloridate can be synthesized through the reaction of 2-(tert-butyl)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
2-(tert-Butyl)phenol+Phosgene→2-(tert-Butyl)phenyl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(tert-butyl)phenol and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Typically occurs under acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2-(tert-Butyl)phenol: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)phenyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)phenyl carbonochloridate involves the nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction mechanism is typical for acyl chlorides and involves the formation of a tetrahedral intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl carbonochloridate: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butyl chloroformate: Contains a tert-butyl group but lacks the phenyl ring.
Uniqueness
2-(tert-Butyl)phenyl carbonochloridate is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
(2-tert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3 |
Clave InChI |
IWMGEATUXUSCTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















